[1-(Aminomethyl)cyclohexyl]methanol hydrochloride
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Overview
Description
[1-(Aminomethyl)cyclohexyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride typically involves the reaction of cyclohexylmethanol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclohexyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various cyclohexyl derivatives .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
Cyclohexylmethanol: Shares a similar cyclohexyl structure but lacks the aminomethyl group.
Cyclohexylamine: Contains the cyclohexyl group with an amine functional group instead of the hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-8(7-10)4-2-1-3-5-8;/h10H,1-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHDIHWMJFACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376388-56-5 |
Source
|
Record name | [1-(aminomethyl)cyclohexyl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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